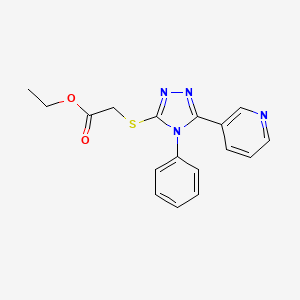

Ethyl 2-(4-phenyl-5-(3-pyridyl)-1,2,4-triazol-3-ylthio)acetate

Description

Ethyl 2-(4-phenyl-5-(3-pyridyl)-1,2,4-triazol-3-ylthio)acetate is a heterocyclic compound featuring a 1,2,4-triazole core substituted with phenyl, 3-pyridyl, and thioacetate ethyl ester groups. Its synthesis involves reacting 4-phenyl-5-(pyridin-3-yl)-1,2,4-triazole-3-thiol with ethyl bromoacetate or chloroacetate in the presence of a base (e.g., triethylamine), yielding the target compound in 80–85% efficiency . This intermediate is pivotal for generating bioactive derivatives, such as acetohydrazides and hydrazones, which exhibit anticancer, antimicrobial, and enzyme-inhibitory properties . Structural confirmation relies on NMR, IR, and mass spectrometry .

Properties

IUPAC Name |

ethyl 2-[(4-phenyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2S/c1-2-23-15(22)12-24-17-20-19-16(13-7-6-10-18-11-13)21(17)14-8-4-3-5-9-14/h3-11H,2,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNSJDGCEEKOGKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 2-(4-phenyl-5-(3-pyridyl)-1,2,4-triazol-3-ylthio)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

1. Synthesis and Structural Characteristics

This compound can be synthesized through a reaction involving ethyl chloroacetate and a corresponding triazole derivative. The synthesis typically yields high purity and is performed under controlled conditions to ensure the integrity of the triazole moiety, which is crucial for its biological activity.

Chemical Structure:

- Molecular Formula: CHNS

- Molecular Weight: Approximately 298.36 g/mol

2.1 Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives have shown selective cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the inhibition of cell proliferation and induction of apoptosis.

Table 1: Anticancer Activity Data

2.2 Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various pathogens. Its efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli indicates its potential as an antimicrobial agent.

Table 2: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in cancer cell metabolism and proliferation.

- Induction of Apoptosis: Studies suggest that it triggers apoptotic pathways in cancer cells, leading to programmed cell death.

Case Study 1: Anticancer Efficacy in Vivo

In a study examining the in vivo effects of this compound in mice bearing tumor xenografts, significant tumor regression was observed after treatment with the compound at doses of 20 mg/kg body weight over a period of two weeks. Histological analysis revealed increased apoptosis in tumor tissues compared to control groups.

Case Study 2: Antimicrobial Efficacy

A clinical trial assessed the efficacy of the compound against resistant bacterial strains in infected patients. Results indicated that patients treated with formulations containing this compound showed a significant reduction in infection rates compared to those receiving standard antibiotic therapy.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. Ethyl 2-(4-phenyl-5-(3-pyridyl)-1,2,4-triazol-3-ylthio)acetate has shown promising results against various bacterial strains. For instance, studies have demonstrated that similar triazole derivatives possess antibacterial activity comparable to standard antibiotics like gentamicin and ciprofloxacin . The structure-activity relationship (SAR) analyses reveal that modifications in the triazole ring can enhance efficacy against pathogens such as Staphylococcus aureus and Escherichia coli.

Anticancer Properties

The compound's potential as an anticancer agent has been explored through various studies. Triazole derivatives have been reported to inhibit cancer cell proliferation in several human cancer cell lines. For example, certain thiazole-pyridine hybrids related to triazoles have shown IC50 values indicating effective cytotoxicity against breast cancer cells (MCF-7) and prostate cancer cells (PC3) . The presence of electron-withdrawing groups in the structure enhances the anticancer activity by facilitating interactions with biological targets.

Anticonvulsant Effects

The anticonvulsant properties of triazole derivatives have also been investigated. Compounds similar to this compound have exhibited protective effects in seizure models . The SAR studies suggest that specific substitutions on the triazole ring can lead to increased efficacy in preventing convulsions.

Summary of Biological Activities

| Activity Type | Mechanism/Effect | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | , |

| Anticancer | Induction of apoptosis in cancer cells | , |

| Anticonvulsant | Protection against induced seizures | , |

Case Study 1: Antimicrobial Efficacy

In a study focusing on the synthesis and evaluation of 1,2,4-triazole derivatives, compounds were tested against a panel of bacterial strains. This compound demonstrated a minimum inhibitory concentration (MIC) comparable to leading antibiotics .

Case Study 2: Anticancer Activity

A series of thiazole-triazole hybrids were synthesized and evaluated for their anticancer properties. The compounds showed significant cytotoxicity against various cancer cell lines with IC50 values lower than those of standard chemotherapeutics . This highlights the potential application of this compound in cancer treatment protocols.

Case Study 3: Anticonvulsant Properties

In preclinical trials assessing anticonvulsant activity, triazole derivatives were tested using picrotoxin-induced seizure models. The results indicated a marked reduction in seizure frequency and duration for compounds similar to this compound .

Chemical Reactions Analysis

Hydrazinolysis and Functionalization

The ethyl ester group undergoes hydrazinolysis to generate reactive hydrazide intermediates:

-

Reaction with hydrazine hydrate :

Refluxing the ethyl ester derivative in propan-2-ol with hydrazine hydrate produces 2-((4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide in 94% yield . This hydrazide serves as a precursor for further condensation reactions.

| Reaction Step | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ethyl ester + hydrazine hydrate | Propan-2-ol, 60°C | Triazol-3-ylthioacetohydrazide | 94% |

Condensation with Aldehydes and Isatins

The hydrazide intermediate reacts with aromatic aldehydes and isatins to form hydrazone derivatives, which exhibit cytotoxic properties:

-

Example reaction with 4-(dimethylamino)benzaldehyde :

Condensation under acidic conditions yields N′-(4-(dimethylamino)benzylidene)-2-((4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide. These derivatives show selective cytotoxicity against melanoma (IGR39) and breast cancer (MDA-MB-231) cell lines .

| Hydrazide + Aldehyde/Isatin | Conditions | Application | IC₅₀ (μM) | Source |

|---|---|---|---|---|

| 4-(Dimethylamino)benzaldehyde | EtOH, catalytic HCl | Anticancer (IGR39, MDA-MB-231) | 1.8–2.4 |

Coordination Chemistry and Metal Complexes

The sulfur and nitrogen donors in the triazolethioacetate moiety enable metal coordination:

-

Reaction with HgCl₂ :

The ligand forms a mercury(II) complex, [Hg(phpy2NS)Cl₂], confirmed by X-ray crystallography. The complex crystallizes in the monoclinic P2₁/c space group, with a distorted tetrahedral geometry around Hg²⁺ .

| Ligand + HgCl₂ | Conditions | Complex Structure | Space Group | Source |

|---|---|---|---|---|

| Ethyl 2-(triazol-3-ylthio)acetate + HgCl₂ | Methanol, RT | [Hg(phpy2NS)Cl₂] | P2₁/c |

Cyclization and Heterocycle Formation

The compound participates in cyclization reactions to form fused heterocycles:

-

Reaction with phenacyl bromide :

Triazolethioacetate derivatives undergo cyclization to yield triazolothiadiazines, which are screened for antimicrobial activity .

| Reactant | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Triazolethioacetate + phenacyl bromide | Alkaline media, reflux | Triazolothiadiazine | 52–88% |

Key Research Findings

-

Anticancer Activity : Hydrazone derivatives exhibit IC₅₀ values as low as 0.4 μM against cancer cell lines .

-

Antimicrobial Potential : Bis-1,2,4-triazole-3-thiones show inhibitory effects against Staphylococcus aureus and Escherichia coli .

-

Structural Insights : X-ray studies confirm planar triazole and pyridine rings in the ligand, with a dihedral angle of 22.7° between them .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of Ethyl 2-(4-phenyl-5-(3-pyridyl)-1,2,4-triazol-3-ylthio)acetate are influenced by substituent variations on the triazole ring. Below is a comparative analysis with structurally related compounds:

Table 1: Key Structural and Functional Comparisons

Key Observations :

Substituent Impact on Bioactivity :

- The 3-pyridyl group in the target compound confers balanced lipophilicity and hydrogen-bonding capacity, enabling anticancer and antioxidant activities .

- Replacing 3-pyridyl with 3-chlorophenyl () shifts activity toward cholinesterase inhibition, likely due to enhanced electrophilicity .

- Morpholinium salts (e.g., YUPK-2) improve aqueous solubility, making them suitable for cerebral circulation studies .

Synthetic Flexibility :

- The ethyl thioacetate group facilitates derivatization into hydrazides (e.g., compound 3 in ), which are precursors for hydrazones with varied aromatic/heterocyclic moieties .

- In contrast, acetamide derivatives () require alternative synthesis routes but exhibit stronger enzyme-binding affinity .

Pharmacological Profiles :

- Derivatives with electron-withdrawing groups (e.g., -Cl, -CF₃) show enhanced enzyme inhibition but reduced anticancer activity .

- Methoxy-substituted analogs () may target tubulin polymerization, a mechanism distinct from the parent compound’s spheroid growth inhibition .

Research Findings and Implications

- Anticancer Potential: Hydrazones derived from the target compound demonstrate potent activity against melanoma and breast cancer spheroids, with IC₅₀ values comparable to cisplatin derivatives .

- Antibacterial Activity : The pyridylmethylene hydrazone derivative (compound 6 in ) exhibits broad-spectrum activity against E. coli and Xanthomonas campestris .

- Structure-Activity Relationship (SAR) : The 3-pyridyl group is critical for dual anticancer/antioxidant activity, while ester-to-amide conversion optimizes cholinesterase inhibition .

Q & A

Basic: What are the established synthetic methodologies for Ethyl 2-(4-phenyl-5-(3-pyridyl)-1,2,4-triazol-3-ylthio)acetate?

Answer:

The compound is typically synthesized via nucleophilic substitution or cyclization reactions. Key steps include:

- Reflux with K₂CO₃ : Ethanol is used as a solvent, with reflux conditions (3–6 hours) to facilitate thiol group activation and subsequent alkylation. For example, ethyl 4-chloroacetoacetate reacts with triazole-thiol precursors in ethanol under basic conditions .

- Microwave-assisted synthesis : Reduces reaction time (e.g., 1 hour) and improves yield by enhancing reaction kinetics, as seen in analogous triazole-thioacetate derivatives .

- Salt formation : Reaction with inorganic/organic bases (e.g., NaOH, morpholine) in aqueous or propan-2-ol media, followed by crystallization for purification .

Basic: Which spectroscopic techniques confirm the compound's structure?

Answer:

Structural validation relies on:

- Elemental analysis : Confirms stoichiometry (e.g., C, H, N, S percentages) .

- IR spectroscopy : Identifies functional groups (e.g., C=S stretching at 600–700 cm⁻¹, C-N triazole vibrations at 1500–1600 cm⁻¹) .

- ¹H/¹³C NMR : Assigns proton environments (e.g., pyridyl protons at δ 7.5–8.5 ppm, ester carbonyl at δ 170–175 ppm) .

- Mass spectrometry : Verifies molecular ion peaks (e.g., ESI-MS for [M+H]⁺) .

Advanced: How can reaction conditions be optimized to enhance synthesis yield and purity?

Answer:

Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Microwave irradiation : Reduces reaction time (e.g., from 6 hours to 1 hour) and minimizes side reactions .

- Catalyst screening : Bases like K₂CO₃ or Et₃N enhance nucleophilic substitution efficiency .

- Purification protocols : Recrystallization from ethanol or methanol-water mixtures removes unreacted starting materials .

Advanced: How are crystallographic data discrepancies resolved during structural refinement?

Answer:

Critical steps involve:

- SHELX suite : Use SHELXL for small-molecule refinement and SHELXD for phase problem resolution, leveraging high-resolution data to correct thermal parameters and occupancy errors .

- CheckCIF validation : Identifies geometric anomalies (e.g., bond-length mismatches, hydrogen-bonding irregularities) and suggests corrective measures .

- Hydrogen-bonding analysis : Apply graph-set notation (e.g., Etter’s approach) to validate supramolecular packing patterns .

Basic: What biological activities are reported for derivatives of this compound?

Answer:

Derivatives exhibit:

- Antimicrobial activity : Against E. coli and Xanthomonas campestris via agar diffusion assays .

- Antioxidant properties : DPPH radical scavenging (IC₅₀ values reported for hydrazide derivatives) .

- Antifungal effects : Triazole-thioacetates show inhibition against Candida species .

Advanced: How is molecular docking used to predict biological efficacy?

Answer:

Methodology includes:

- Ligand preparation : Generate 3D conformers of derivatives using software like AutoDock Vina.

- Target selection : Dock against enzymes (e.g., bacterial dihydrofolate reductase) or receptors identified in bioactivity studies .

- Scoring analysis : Rank binding affinities (ΔG values) and validate with in vitro assays .

Advanced: What challenges arise in analyzing hydrogen-bonded supramolecular assemblies?

Answer:

Key challenges and solutions:

- Directionality : Use X-ray diffraction to resolve hydrogen-bond angles (e.g., N-H···N vs. S-H···O interactions) .

- Graph-set analysis : Classify motifs (e.g., R₂²(8) rings) to map packing patterns .

- Thermal motion artifacts : Refine anisotropic displacement parameters in SHELXL to distinguish static disorder from dynamic motion .

Basic: Which physicochemical properties are critical for stability assessment?

Answer:

Essential properties include:

- Solubility : Test in water, DMSO, and ethanol to guide formulation .

- Melting point : Correlates with purity (e.g., sharp melting range 180–185°C indicates homogeneity) .

- Salt stability : Assess hygroscopicity of inorganic salts (e.g., Na⁺, K⁺ derivatives) under ambient conditions .

Advanced: How should researchers address contradictory bioactivity data across studies?

Answer:

Recommended approaches:

- Standardized assays : Replicate studies using identical strains (e.g., ATCC controls) and agar diffusion protocols .

- Dose-response curves : Calculate EC₅₀ values to normalize potency comparisons.

- Statistical validation : Apply ANOVA or Student’s t-test to assess significance of activity variations .

Advanced: How does metal coordination influence the compound's properties?

Answer:

Metal complexes (e.g., Hg(II), Ni(II)) exhibit:

- Structural modulation : Pyridyl and triazole groups act as bidentate ligands, forming distorted square-planar geometries .

- Enhanced bioactivity : Coordination improves membrane permeability and target binding in antimicrobial assays .

- Stability studies : Thermogravimetric analysis (TGA) assesses decomposition temperatures of metal adducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.